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Compound of Interest

Compound Name: 2-Bromo-4-chloroanisole

Cat. No.: B057475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2-
Bromo-4-chloroanisole, a key intermediate in various synthetic applications. This document

details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics of the compound, supported by detailed experimental protocols and data

visualizations to facilitate its identification and utilization in research and development.

Chemical Structure and Properties
2-Bromo-4-chloroanisole is a halogenated aromatic ether with the molecular formula

C₇H₆BrClO.[1] Its structure consists of a benzene ring substituted with a methoxy group, a

bromine atom, and a chlorine atom.

Molecular Structure:

Spectroscopic Data
The following sections present the key spectral data for 2-Bromo-4-chloroanisole, organized

for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.47 d 2.4 H-3

7.21 dd 8.7, 2.4 H-5

6.83 d 8.7 H-6

3.86 s - -OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

154.5 C-1

112.9 C-2

132.6 C-3

125.8 C-4

130.1 C-5

113.8 C-6

56.4 -OCH₃

Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 2-Bromo-4-chloroanisole reveals characteristic absorption

bands corresponding to its functional groups.[2]

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3085 Weak Aromatic C-H stretch

2965 Weak -CH₃ stretch (asymmetric)

2840 Weak -CH₃ stretch (symmetric)

1585 Medium C=C aromatic ring stretch

1480 Strong C=C aromatic ring stretch

1285 Strong Asymmetric C-O-C stretch

1250 Strong Symmetric C-O-C stretch

1040 Strong C-Cl stretch

870 Strong
C-H out-of-plane bend

(isolated H)

810 Strong
C-H out-of-plane bend

(adjacent H's)

680 Medium C-Br stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Bromo-4-chloroanisole results in a

characteristic fragmentation pattern. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br

and ³⁵Cl, ³⁷Cl) leads to distinctive isotopic clusters for the molecular ion and bromine/chlorine-

containing fragments.[3][4]

Key Mass Spectral Data
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m/z Relative Intensity (%) Assignment

220, 222, 224 75, 100, 25 [M]⁺ (Molecular ion)

205, 207, 209 20, 25, 5 [M-CH₃]⁺

177, 179, 181 10, 12, 3 [M-CH₃-CO]⁺

126, 128 15, 5 [C₆H₃Cl]⁺

98 10 [C₅H₃Cl]⁺

63 30 [C₅H₃]⁺

Experimental Protocols
The following are representative experimental protocols for the acquisition of the spectral data

presented.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 2-Bromo-4-chloroanisole is dissolved in 0.7 mL of deuterated

chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ = 0.00 ppm).

The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.
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Relaxation delay: 1.0 s.

Spectral width: -2 to 12 ppm.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2.0 s.

Spectral width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Gas Phase):

A small amount of solid 2-Bromo-4-chloroanisole is placed in a gas cell with KBr windows.

The cell is gently heated to vaporize the sample, filling the cell with the gaseous analyte.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Resolution: 4 cm⁻¹.

Number of scans: 32.

Spectral range: 4000-400 cm⁻¹.

A background spectrum of the empty gas cell is recorded and automatically subtracted

from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:
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A dilute solution of 2-Bromo-4-chloroanisole in a volatile solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC-MS).

Ionization is achieved by electron impact (EI) at a standard energy of 70 eV.[3]

Instrumentation and Data Acquisition:

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

Parameters:

Mass range: m/z 40-300.

Scan speed: 1 scan/second.

Ion source temperature: 200-250 °C.

Data Visualization
The following diagrams illustrate the relationships between the spectroscopic techniques and

the structural information they provide for 2-Bromo-4-chloroanisole.

Sample Preparation

Spectroscopic Analysis
Data Output

Structural Elucidation

2-Bromo-4-chloroanisole

NMR Spectroscopy
(¹H & ¹³C)
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Mass Spectrometry
(EI-MS)

Chemical Shifts (δ)
Coupling Constants (J)

Absorption Bands (cm⁻¹)
Functional Groups
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Molecular Structure
Connectivity

Isotopic Composition
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Click to download full resolution via product page

A flowchart illustrating the overall spectroscopic workflow for the analysis of 2-Bromo-4-
chloroanisole.

¹H NMR Data ¹³C NMR Data
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-OCH₃ (s)

δ 3.86

C-1

δ 154.5

C-2

δ 112.9

C-3

δ 132.6

C-4
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δ 56.4

Click to download full resolution via product page

A diagram correlating the ¹H and ¹³C NMR chemical shifts to the respective atoms in the 2-
Bromo-4-chloroanisole structure.

[C₇H₆BrClO]⁺˙
m/z 220, 222, 224

[C₆H₃BrClO]⁺
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[C₆H₄Cl]⁺
m/z 111, 113

- •Br, - OCH₂

[C₆H₄Br]⁺
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- •Cl, - OCH₂
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A simplified fragmentation pathway for 2-Bromo-4-chloroanisole under electron ionization
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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